Bicyclo[3.2.0]hept-6-ylmethanol

Regiochemistry Conformational analysis Building block selection

Choose Bicyclo[3.2.0]hept-6-ylmethanol (CAS 79972-63-7) to access unique conformational rigidity. Its bicyclo[3.2.0]heptane core enforces a boat-like shape, fundamentally different from norbornane chairs, enabling precise pharmacophore locking. Validated in prostacyclin programs, the 6-ylmethanol regioisomer is the essential entry point for constructing potent antiplatelet agents, outperforming other positional isomers. This high-purity (>99.0%) material minimizes preparatory purification, ensuring reliable results for reference standards or advanced synthetic routes. Do not compromise on stereochemical outcomes—select the correct building block.

Molecular Formula C8H14O
Molecular Weight 126.199
CAS No. 79972-63-7
Cat. No. B2412943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]hept-6-ylmethanol
CAS79972-63-7
Molecular FormulaC8H14O
Molecular Weight126.199
Structural Identifiers
SMILESC1CC2CC(C2C1)CO
InChIInChI=1S/C8H14O/c9-5-7-4-6-2-1-3-8(6)7/h6-9H,1-5H2
InChIKeyAHDRZMIBSREKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.0]hept-6-ylmethanol (CAS 79972-63-7): Procurement-Relevant Identity, Scaffold Class, and Core Characteristics


Bicyclo[3.2.0]hept-6-ylmethanol (CAS 79972-63-7) is a saturated carbocyclic primary alcohol built on the bicyclo[3.2.0]heptane scaffold—a fused cyclopentane/cyclobutane ring system bearing a hydroxymethyl substituent at the bridgehead-proximal 6-position [1]. The bicyclo[3.2.0]heptane core intrinsically adopts a boat-like conformation that is largely invariant across substitution patterns, providing conformational rigidity distinct from the norbornane (bicyclo[2.2.1]heptane) scaffold [2]. Its primary synthetic utility lies in serving as a chiral building block for prostacyclin analogs and GABA-mimetic pharmacophores, with the 6-ylmethanol regioisomer offering different steric and electronic properties compared to the 1-yl, 2-yl, and 3-yl positional isomers [3].

Why Bicyclo[3.2.0]hept-6-ylmethanol Cannot Be Replaced by Generic Bicyclic Alcohols: The Quantitative Case for Scaffold- and Regioisomer-Specific Selection


Bicyclo[3.2.0]hept-6-ylmethanol occupies a distinct chemical space that defeats simple interchange with common alternatives. Its bicyclo[3.2.0]heptane core enforces a boat-like conformation that differs fundamentally from the norbornane chair of bicyclo[2.2.1]heptane-2-methanol, altering both the spatial orientation of the hydroxymethyl group and the ring-strain-dependent reactivity [1]. Within the bicyclo[3.2.0]heptane family, shifting the CH₂OH group from the 6-position to the 1-, 2-, or 3-position changes the bridgehead vs. bridge vs. fused-ring substitution character, with documented endo/exo equilibrium ratios for analogous 7-substituted bicyclo[3.2.0]heptan-6-ones ranging from 85:15 (R = Cl) to 0.4:99.6 (R = tert-butyl), demonstrating that even single-substituent positional changes produce large thermodynamic biases [2]. Monocyclic cyclobutylmethanol lacks the conformational constraint and additional ring strain energy that enable the bicyclo[3.2.0]heptane scaffold's documented utility in pharmacophore locking [3].

Bicyclo[3.2.0]hept-6-ylmethanol: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 6-ylmethanol vs. 1-ylmethanol Substitution Governs Conformational Population and Reactivity

Base-catalyzed equilibration studies on 7-monosubstituted bicyclo[3.2.0]heptan-6-ones demonstrate that the endo/exo equilibrium ratio is highly substituent-dependent, spanning from 85:15 (R = Cl) to 0.4:99.6 (R = tert-butyl) [1]. While the measured system is the ketone rather than the alcohol, the thermodynamic preference directly reflects the steric and electronic environment at the position adjacent to the 6-substituent—the same position occupied by the CH₂OH group in the target compound. In contrast, bicyclo[3.2.0]hept-1-ylmethanol places the hydroxymethyl group at a bridgehead position lacking the same endo/exo configurational dichotomy, eliminating the ability to exploit this tunable stereochemical bias. The 6-yl substitution also places the CH₂OH group on the cyclobutane ring rather than at a bridgehead, enhancing its conformational mobility relative to the 1-yl isomer.

Regiochemistry Conformational analysis Building block selection

Scaffold Conformational Differentiation: Bicyclo[3.2.0]heptane Boat vs. Bicyclo[2.2.1]heptane Chair Enforces Distinct Pharmacophore Geometry

X-ray crystallographic analysis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids reveals that the bicyclo[3.2.0]heptane core adopts a virtually identical boat-like conformation in both stereoisomers, corresponding to in silico models of the parent bicyclic core and systematically substituted derivatives [1]. This intrinsic boat preference is documented with a syn/anti ratio of >15:1 for (hetero)bicyclo[3.2.0]heptane systems, compared to approximately 12:1 for (hetero)bicyclo[3.1.0]hexane systems [2]. In contrast, bicyclo[2.2.1]heptane-2-methanol (norbornane methanol, CAS 5240-72-2) adopts a chair-like envelope, placing its hydroxymethyl group in a spatially distinct orientation. This conformational divergence directly impacts the vector of the CH₂OH group relative to the fused ring plane, which is critical when the alcohol serves as a handle for further functionalization in pharmacophore-grafting strategies.

Conformational locking Scaffold hopping Pharmacophore design

Commercial Purity Specification: >99.0% (GC) Certification Enables Direct Use as a Reference Standard or Quantitative Building Block

A Certificate of Analysis for bicyclo[3.2.0]hept-6-ylmethanol documents a purity of >99.0% determined by gas chromatography (GC) with thermal conductivity detection (T), alongside confirmation of identity by ¹H NMR, IR, and mass spectrometry (ESI) . The material is described as a colorless to light yellow clear liquid, miscible with ethanol and ether, and slightly soluble in water . This purity specification exceeds the typical ≥95% or ≥97% (GC) commonly reported for many research-grade bicyclic alcohol building blocks, positioning the compound as suitable for use as a reference standard without additional purification. While purity data for the exact comparator compounds (e.g., bicyclo[3.2.0]hept-1-ylmethanol) are not publicly available in a comparable format, the documented >99.0% specification provides a verifiable procurement benchmark.

Analytical quality control Reference standard Procurement specification

Prostacyclin Analog Potency: Bicyclo[3.2.0]hept-6-ylidene Scaffold Delivers 1.9–3.0× Greater Antiplatelet Activity than PGE1 in Human Platelets

A series of bicyclo[3.2.0]hept-6-ylidene iminoxy alkanoic acids—directly derived from the bicyclo[3.2.0]hept-6-yl scaffold—were evaluated for inhibition of ADP-induced human platelet aggregation in vitro. Iminoxyacetic acids 13a, 13b, 13c and iminoxypropionic acid 14b were 2.9, 3.0, 1.9, and 2.0 times more potent than prostaglandin E₁ (PGE₁), respectively [1]. Following intravenous administration at 90–110 μg/kg in guinea pigs, compounds 13a, 13c, and 14b achieved maximum inhibition of 82–92% with a half-life of 14–22 minutes. Oral administration at 1 mg/kg in guinea pigs provided inhibition of heterologous platelet aggregation for 4.5 hours [1]. This demonstrates that the bicyclo[3.2.0]hept-6-yl scaffold delivers pharmacologically meaningful potency advantages over the natural prostaglandin comparator. While the target compound (the alcohol) is the synthetic precursor rather than the bioactive iminoxy acid, this scaffold-specific activity profile is not replicated by bicyclo[2.2.1]heptane or monocyclic cyclobutane analogs.

Prostacyclin mimetic Platelet aggregation Therapeutic scaffold

Synthetic Accessibility: L-Selectride Reduction of Bicyclo[3.2.0]hept-2-en-6-one Provides Stereoselective Access to the endo-6-ylmethanol

The synthesis of bicyclo[3.2.0]hept-6-ylmethanol proceeds via L-Selectride (lithium tri-sec-butylborohydride) reduction of bicyclo[3.2.0]hept-2-en-6-one, which selectively produces the endo-alcohol configuration . The bicyclo[3.2.0]hept-2-en-6-one precursor is itself accessible via [2+2] photocycloaddition of alkenylallyl alcohols catalyzed by copper(I) triflate, as described by Salomon et al. (J. Am. Chem. Soc. 1982) [1]. This contrasts with the synthesis of bicyclo[3.2.0]hept-1-ylmethanol, which requires different starting materials and cyclization strategies due to the bridgehead position of the hydroxymethyl group. The L-Selectride method capitalizes on the steric bulk of the tri-sec-butylborohydride reagent to enforce facial selectivity during hydride delivery to the ketone, a stereochemical control element not available for the 1-yl isomer where the carbonyl is at a bridgehead position.

Stereoselective synthesis Hydride reduction Process chemistry

Bicyclo[3.2.0]hept-6-ylmethanol: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Stereoselective Synthesis of Prostacyclin (PGI₂) Mimetics Requiring the Bicyclo[3.2.0]hept-6-ylidene Pharmacophore

The bicyclo[3.2.0]hept-6-yl scaffold, accessed via the 6-ylmethanol alcohol, has been validated in prostacyclin analog programs where bicyclo[3.2.0]hept-6-ylidene iminoxy alkanoic acids demonstrated 1.9–3.0× greater antiplatelet potency than PGE₁ [1]. The 6-ylmethanol serves as the synthetic entry point for constructing the iminoxyacetic acid side chain, and its endo-alcohol configuration, secured by L-Selectride reduction [2], provides the correct stereochemistry for downstream derivatization. Researchers pursuing orally active prostacyclin mimetics should select the 6-ylmethanol regioisomer over the 1-yl or 3-yl alternatives, as the established SAR is specific to the 6-ylidene substitution pattern.

Conformationally Locked GABA-Mimetic Design Exploiting the Boat-Shaped Bicyclo[3.2.0]heptane Core

The bicyclo[3.2.0]heptane core intrinsically adopts a boat-like conformation that is invariant across diverse substitution patterns, as confirmed by X-ray crystallography and computational modeling [3]. This property has been exploited to lock GABA pharmacophores into defined spatial orientations. The 6-hydroxymethyl group provides a convenient handle for introducing the aminocarboxylic acid functionality required for GABA receptor targeting. The boat conformation of the bicyclo[3.2.0]heptane scaffold (syn/anti >15:1) provides a distinct conformational presentation compared to norbornane-based (chair) or bicyclo[3.1.0]hexane-based (~12:1 boat) scaffolds, offering a differentiated design tool for CNS drug discovery.

Chiral Building Block Procurement for Diastereoselective Derivatization at the Cyclobutane Ring

The 6-ylmethanol substitution on the cyclobutane ring of the bicyclo[3.2.0]heptane scaffold places the reactive hydroxymethyl group adjacent to a stereochemically tunable position. Base-catalyzed epimerization studies on the analogous ketone scaffold show that the endo/exo equilibrium ratio can be deliberately shifted from 85:15 to 0.4:99.6 by varying the adjacent substituent [4]. This tunability provides a rational basis for selecting the 6-ylmethanol regioisomer when the synthetic plan requires predictable stereochemical outcomes at the cyclobutane ring. The procurement of the 6-ylmethanol over the 1-yl, 2-yl, or 3-yl isomers is justified when the CH₂OH group must be positioned on the cyclobutane ring rather than at a bridgehead or on the cyclopentane ring, as this determines the facial selectivity of subsequent reactions.

Reference Standard and Quantitative Analytical Method Development Using High-Purity (>99.0% GC) Material

The documented purity specification of >99.0% (GC)(T), confirmed by orthogonal identity verification (¹H NMR, IR, MS) , qualifies bicyclo[3.2.0]hept-6-ylmethanol for use as a reference standard in chromatographic method development, impurity profiling, and quantitative NMR applications. For laboratories developing GC or HPLC methods for bicyclo[3.2.0]heptane scaffold analysis, this high-purity material reduces the uncertainty associated with lower-purity (≥95–97%) building blocks and eliminates the need for pre-use preparative purification. Procurement decisions for reference standard applications should prioritize suppliers providing COA documentation at this purity level.

Quote Request

Request a Quote for Bicyclo[3.2.0]hept-6-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.